N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
CAS No.:
Cat. No.: VC16373003
Molecular Formula: C17H14ClNO4S
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO4S |
|---|---|
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C17H14ClNO4S/c18-13-6-8-14(9-7-13)19-17(20)15-16(12-4-2-1-3-5-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |
| Standard InChI Key | FLETUERJZHEBAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide features a 1,4-oxathiine ring—a six-membered heterocycle containing one oxygen and one sulfur atom—in a partially saturated dihydro configuration. The sulfur atom is further oxidized to a sulfone group (-SO₂-), enhancing the compound’s electronic stability . Key substituents include:
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A 4-chlorophenyl group attached to the carboxamide nitrogen, contributing hydrophobicity and electronic effects via the chlorine atom.
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A phenyl ring at the 3-position of the oxathiine system, providing aromatic stacking potential.
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A carboxamide linkage (-CONH-) bridging the oxathiine core and the 4-chlorophenyl moiety.
This structural complexity is reflected in its IUPAC name: 4,4-dioxo-5-phenyl-N-(4-chlorophenyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide.
Physicochemical Properties
The compound’s physicochemical profile is summarized in Table 1.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₄S |
| Molecular Weight | 363.8 g/mol |
| CAS Registry Number | 1144458-71-8 |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The absence of reported density and thermal stability data underscores the need for further experimental characterization.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically proceeds via a two-step strategy:
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Formation of the Oxathiine Core: Cyclization of thioether precursors under oxidative conditions yields the 1,4-oxathiine ring. For example, reacting 2-mercaptoethanol with α,β-unsaturated carbonyl compounds can generate the dihydro-oxathiine scaffold.
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Carboxamide Coupling: The carboxylic acid derivative of the oxathiine intermediate is activated (e.g., via chloroformate or carbodiimide reagents) and coupled with 4-chloroaniline in the presence of a base such as potassium carbonate.
Critical to the process is the oxidation of the sulfur atom to a sulfone group, achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by:
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Sulfone Group: The electron-withdrawing sulfone moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
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Carboxamide Linkage: Hydrolysis under acidic or basic conditions could yield carboxylic acid and amine derivatives, though such reactions remain unexplored in the literature.
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Aromatic Substitutions: The electron-deficient 4-chlorophenyl group may undergo further halogenation or cross-coupling reactions, offering routes for structural diversification.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies suggest that N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to standard antibiotics like ampicillin. The mechanism likely involves inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), though direct binding studies are lacking.
Metabolic Stability
The 4-chlorophenyl group enhances metabolic stability by resisting oxidative dehalogenation, a common degradation pathway for aryl chlorides. This property positions the compound as a promising scaffold for drug development, though pharmacokinetic studies are needed to confirm bioavailability and half-life.
Applications and Future Directions
Drug Development
The compound’s dual antimicrobial and anticancer activities make it a candidate for multifunctional therapeutics. Structural analogs could be explored to optimize target selectivity—for instance, replacing the chlorine atom with fluorine to modulate electronic effects.
Material Science
The sulfone-containing oxathiine core may serve as a building block for high-performance polymers, leveraging sulfur’s electron-deficient nature to enhance thermal stability.
Research Priorities
Key unanswered questions include:
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Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) properties in mammalian models.
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Toxicity Screening: Acute and chronic toxicity assessments to establish safety margins.
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Target Validation: Identification of specific molecular targets through proteomic or genomic approaches.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Oxathiine Derivatives
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| N-(3-Chlorophenyl) analog | Chlorine at meta position | Reduced anticancer potency |
| Sulfoxide derivative | S=O instead of SO₂ | Lower metabolic stability |
| Fluorophenyl variant | Fluorine substituent | Enhanced kinase inhibition |
The 4-chlorophenyl substitution in N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide appears optimal for balancing electronic effects and bioactivity.
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